Ethyl 2,2-dimethyl-4-oxobutanoate
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Overview
Description
Ethyl 2,2-dimethyl-4-oxobutanoate, also known as ethyl 2,2-dimethylacetoacetate, is an organic compound with the molecular formula C8H14O3. It is a colorless liquid that is commonly used as an intermediate in organic synthesis. This compound is characterized by its ester functional group and a ketone group, making it a versatile building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dimethyl-4-oxobutanoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, which forms a new carbon-carbon bond . The enolate ion is typically generated by treating a carbonyl compound with a strong base such as lithium diisopropylamide (LDA) in a non-protic solvent .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-4-oxobutanoate undergoes various types of chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position through an S_N2 reaction with alkyl halides.
Decarboxylation: Under heating, the compound can undergo decarboxylation to form a substituted monocarboxylic acid.
Common Reagents and Conditions
Bases: Strong bases like LDA are used to generate enolate ions.
Alkyl Halides: Used in alkylation reactions.
Acids/Bases: Used in hydrolysis reactions.
Major Products
Alkylation: Produces alpha-substituted esters.
Hydrolysis: Produces carboxylic acids and alcohols.
Decarboxylation: Produces substituted monocarboxylic acids.
Scientific Research Applications
Ethyl 2,2-dimethyl-4-oxobutanoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Used in the development of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2,2-dimethyl-4-oxobutanoate primarily involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic addition to electrophiles, forming new carbon-carbon bonds . This reactivity is exploited in various synthetic pathways to create complex molecules.
Comparison with Similar Compounds
Ethyl 2,2-dimethyl-4-oxobutanoate can be compared to other similar compounds such as:
Ethyl acetoacetate: Similar in structure but lacks the additional methyl groups.
Mthis compound: Similar but has a methyl ester group instead of an ethyl ester group.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications.
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-4-oxobutanoate |
InChI |
InChI=1S/C8H14O3/c1-4-11-7(10)8(2,3)5-6-9/h6H,4-5H2,1-3H3 |
InChI Key |
LZSWQZUAUPWRST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)CC=O |
Origin of Product |
United States |
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